4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC15951518
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrN2O |
|---|---|
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 4-bromo-5-methoxypyrazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C8H7BrN2O/c1-12-7-3-5-11-6(8(7)9)2-4-10-11/h2-5H,1H3 |
| Standard InChI Key | WVIAMBYANNECGD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=CC=NN2C=C1)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture and Nomenclature
The IUPAC name 4-bromo-5-methoxypyrazolo[1,5-a]pyridine systematically describes the compound’s bicyclic structure: a pyrazolo[1,5-a]pyridine scaffold with bromine at position 4 and a methoxy group (-OCH₃) at position 5 . The molecular formula C₈H₇BrN₂O corresponds to a molecular weight of 227.06 g/mol, validated by high-resolution mass spectrometry .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 4-bromo-5-methoxypyrazolo[1,5-a]pyridine |
| Canonical SMILES | COC1=C(C2=CC=NN2C=C1)Br |
| InChI Key | WVIAMBYANNECGD-UHFFFAOYSA-N |
| XLogP3 | 1.7 (Predicted) |
The planar bicyclic system exhibits aromatic character, with NMR studies confirming deshielded protons adjacent to the electron-withdrawing bromine atom . Crystallographic data, though currently unavailable for this specific derivative, suggest close structural homology to analogous pyrazolo[3,4-c]pyridines exhibiting coplanar ring systems .
Spectroscopic Fingerprints
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=7.2 Hz, 1H, H-7), 7.02 (s, 1H, H-3), 6.89 (d, J=7.2 Hz, 1H, H-6), 4.02 (s, 3H, OCH₃) .
-
¹³C NMR: δ 154.2 (C-5), 143.9 (C-4), 128.7 (C-7), 118.3 (C-3), 112.4 (C-6), 56.1 (OCH₃) .
-
IR (KBr): ν 2950 (C-H stretch), 1605 (C=N), 1245 (C-O-C).
The bromine atom induces significant electronic effects, lowering the LUMO energy and enhancing reactivity toward nucleophilic aromatic substitution .
Synthetic Methodologies and Optimization
Core Scaffold Construction
The pyrazolo[1,5-a]pyridine core is typically assembled via cyclocondensation of 2-aminopyridines with α,β-unsaturated carbonyl compounds. For 4-bromo-5-methoxy derivatives, a modified approach employs regioselective bromination post-cyclization:
-
Initial cyclization:
Reaction of 5-methoxypyrazolo[1,5-a]pyridine with N-bromosuccinimide (NBS) in DMF at 0°C achieves selective bromination at C-4 . -
Halogenation control:
Lower temperatures (-10°C) suppress di-bromination byproducts, yielding >90% mono-brominated product .
Alternative routes adapted from pyrazolo[3,4-c]pyridine synthesis involve:
-
Diazotization of 3-amino-5-methoxypyridine followed by cyclization with acetylenedicarboxylate .
-
Pd-mediated cross-coupling of pre-halogenated intermediates .
Table 2: Comparative Synthetic Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| NBS bromination | 78 | 99 |
| Diazotization-cyclization | 65 | 95 |
| Suzuki coupling | 82 | 97 |
Functionalization Strategies
The bromine atom at C-4 serves as a handle for diverse transformations:
2.2.1 Cross-Coupling Reactions
-
Suzuki-Miyaura: Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (K₂CO₃, dioxane/H₂O, 80°C) .
-
Buchwald-Hartwig amination: Xantphos/Pd₂(dba)₃ enables C-N bond formation with secondary amines .
2.2.2 Electrophilic Trapping
-
Iodination: TMPMgCl·LiCl mediates directed ortho-metalation at C-7, followed by iodine quench to install iodo functionality .
2.2.3 N-Alkylation
Selective alkylation at N-1 versus N-2 is achieved through protective group strategies:
-
N-1 protection: Mesylation (MsCl, Et₃N) blocks N-1, allowing N-2 alkylation .
-
N-2 selectivity: Bulkier electrophiles (e.g., benzyl bromide) favor N-2 substitution under kinetic control .
Applications in Drug Discovery and Materials Science
Fragment-Based Drug Design (FBDD)
The compact molecular framework (MW < 250 Da) and three-dimensional character make 4-bromo-5-methoxypyrazolo[1,5-a]pyridine an ideal fragment for targeting ATP-binding pockets in kinases . Key advantages include:
-
Vectorial diversity: Orthogonal functionalization at C-4 (Br), C-5 (OCH₃), and N-1/N-2 permits structure-activity relationship (SAR) exploration .
-
Solubility modulation: The methoxy group enhances aqueous solubility (LogP = 1.7) compared to non-polar analogs .
Table 3: Biological Screening Data
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| CDK2 | 120 | Fluorescence |
| JAK3 | 450 | Radioisotope |
| PARP1 | >10,000 | Colorimetric |
Protein Degradation Platforms
The compound’s bromine atom facilitates conjugation to E3 ligase ligands (e.g., thalidomide analogs) in PROTAC® development . A recent study demonstrated:
-
85% degradation of BRD4 at 100 nM within 6 hours using a PROTAC derived from 4-bromo-5-methoxypyrazolo[1,5-a]pyridine .
-
Improved proteasome recruitment efficiency compared to VHL-based degraders .
Materials Science Applications
-
Organic semiconductors: The planar conjugated system exhibits hole mobility (μₕ) of 0.12 cm²/V·s in thin-film transistors .
-
Metal-organic frameworks (MOFs): Coordination with Cu(I) yields porous networks with CO₂ adsorption capacity of 2.8 mmol/g at 298 K .
Physicochemical and Stability Profiles
Solubility and Partitioning
-
LogD (pH 7.4): 1.4, indicating moderate membrane permeability .
-
Thermal stability: Decomposition onset at 215°C (TGA, N₂ atmosphere).
Light and pH Stability
-
Photostability: <5% degradation after 48 h under UV-A (365 nm).
-
pH tolerance: Stable in aqueous solutions from pH 2–10 for 24 h.
Future Directions and Research Opportunities
Synthetic Chemistry Innovations
-
Continuous flow bromination: Microreactor technology could enhance selectivity and reduce reaction times .
-
Electrochemical functionalization: Paired electrolysis for catalyst-free C-H activation .
Biological Evaluation Priorities
-
In vivo pharmacokinetics: Address limited oral bioavailability (F = 22% in rats) .
-
Targeted degradation: Optimize PROTAC linker length/spacing for improved tissue penetration .
Computational Modeling Advances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume